Memantine

NMDA receptor pharmacology electrophysiology patch-clamp

Memantine (1-amino-3,5-dimethyladamantane) is a low-to-moderate affinity, uncompetitive (open-channel) antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor critically involved in excitatory neurotransmission and excitotoxicity. Unlike high-affinity NMDA antagonists that produce significant psychotomimetic and neurotoxic side effects, memantine exhibits fast, strongly voltage-dependent blocking/unblocking kinetics that permit physiological NMDA receptor function while antagonizing pathological tonic activation associated with Alzheimer's disease and other neurodegenerative conditions.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 19982-08-2
Cat. No. B1676192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemantine
CAS19982-08-2
Synonyms1,3-Dimethyl-5-aminoadamantane
1-Amino-3,5-dimethyladamantane
Axura
D 145
D-145
D145
Ebixa
Memantin
Memantine
Memantine Hydrochloride
Namenda
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
InChIInChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3
InChIKeyBUGYDGFZZOZRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in water
4.55e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Memantine (CAS 19982-08-2): Low-to-Moderate Affinity Uncompetitive NMDA Receptor Antagonist for Neurodegenerative Research and Therapeutic Development


Memantine (1-amino-3,5-dimethyladamantane) is a low-to-moderate affinity, uncompetitive (open-channel) antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor critically involved in excitatory neurotransmission and excitotoxicity [1]. Unlike high-affinity NMDA antagonists that produce significant psychotomimetic and neurotoxic side effects, memantine exhibits fast, strongly voltage-dependent blocking/unblocking kinetics that permit physiological NMDA receptor function while antagonizing pathological tonic activation associated with Alzheimer's disease and other neurodegenerative conditions [2]. Memantine hydrochloride (CAS 41100-52-1) is the clinically approved salt form with high aqueous solubility, complete oral bioavailability (~100%), and a terminal elimination half-life of 60–80 hours, supporting once-daily dosing regimens [3].

Why Memantine Cannot Be Interchanged with Amantadine, Ketamine, or MK-801 in NMDA Receptor-Targeted Research


Although memantine, amantadine, ketamine, and MK-801 all function as NMDA receptor channel blockers, their divergent affinities, blocking/unblocking kinetics, voltage-dependencies, and off-target profiles preclude functional interchangeability in research and therapeutic development [1]. High-affinity antagonists such as MK-801 (Ki ~1–2 nM) produce persistent channel blockade that disrupts physiological neurotransmission, resulting in psychotomimetic effects and impaired learning/memory at therapeutic-relevant exposures [2]. Ketamine, though clinically utilized as an anesthetic and rapid-acting antidepressant, exhibits ~2-fold higher potency than memantine at human NMDA receptors and slower kinetics that contribute to its dissociative side effect burden [3]. Amantadine, the closest structural analog (differing only by two methyl groups), demonstrates ~18-fold lower potency at hippocampal NMDA receptors and distinct regional selectivity favoring striatal neurons, fundamentally altering its pharmacodynamic profile [4]. These compound-specific biophysical parameters directly govern tolerability, efficacy windows, and experimental reproducibility, making substitution scientifically unsound without full re-validation of experimental conditions.

Memantine Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons Against Amantadine, Ketamine, and MK-801


Memantine vs. Amantadine: 18-Fold Higher NMDA Receptor Antagonist Potency in Hippocampal Neurons with Inverse Regional Selectivity

In freshly dissociated rat hippocampal neurons, memantine (IC50 = 1.04 ± 0.26 μM) exhibits approximately 18-fold greater potency as an NMDA receptor antagonist compared to amantadine (IC50 = 18.6 ± 0.9 μM) [1]. However, this potency relationship reverses in striatal neurons where amantadine gains potency while memantine shows 3- to 4-fold reduced potency relative to hippocampal measurements [1]. This region-specific pharmacology is not observed for other uncompetitive antagonists in the same series and represents a unique differentiator between memantine and amantadine that cannot be predicted from structural similarity alone.

NMDA receptor pharmacology electrophysiology patch-clamp hippocampal neurons striatal neurons

Memantine vs. MK-801: ~800-Fold Lower Potency with Fast Kinetics Enables Clinical Tolerability and Preserved Physiological Function

At human GluN1/GluN2A NMDA receptors expressed in HEK-293 cells, memantine exhibits an IC50 of 0.79 ± 0.02 μM at -70 mV, with fast double-exponential blocking/unblocking kinetics (onset τfast = 273 ± 25 ms, 69% weight) and strong voltage-dependence (δ = 0.90 ± 0.09) [1]. In contrast, MK-801 demonstrates sub-nanomolar affinity (Ki = 1.357 nM, IC50 = 2.02 ± 0.797 nM) and extremely slow offset kinetics that result in essentially irreversible channel blockade under physiological conditions [2]. This kinetic difference translates directly to functional outcomes: in the maximal electroshock (MES) seizure model, memantine and related moderate-affinity amino-adamantanes achieved therapeutic indices (TI = ED50 rotarod / ED50 MES) of 2–4, whereas MK-801 produced a TI < 2 due to motor impairment at anticonvulsant doses [3].

NMDA receptor binding affinity uncompetitive antagonism MK-801 clinical tolerability

Memantine vs. Ketamine: Comparable Potency but Distinct Voltage-Dependence and Kinetic Profile at Human NMDA Receptors

At human GluN1/GluN2A NMDA receptors, memantine (IC50 = 0.79 ± 0.02 μM, Hill = 0.92 ± 0.02) and ketamine (IC50 = 0.71 ± 0.03 μM, Hill = 0.84 ± 0.02) demonstrate comparable potency, yet memantine exhibits stronger voltage-dependence (δ = 0.90 ± 0.09 for memantine vs δ = 0.79 ± 0.04 for ketamine) and more complex double-exponential blocking/unblocking kinetics with partial untrapping (~20%) [1]. Ketamine, by contrast, displays slower single-exponential kinetics [1]. These biophysical differences manifest functionally: memantine's stronger voltage-dependence enables more efficient channel blockade relief upon membrane depolarization during physiological synaptic transmission, whereas ketamine's reduced voltage-dependence correlates with its dissociative and psychotomimetic adverse effects at therapeutic concentrations [2].

NMDA receptor voltage-dependence ketamine channel blockade kinetics human receptors

Memantine vs. Amantadine: 15-Fold Superior Neuroprotective Therapeutic Index in Nucleus Basalis Magnocellularis Lesion Model

In a rat model of NMDA-induced cholinergic neuron loss in the nucleus basalis magnocellularis, memantine demonstrated an ED50 for neuroprotection of 2.81 mg/kg, compared to 43.5 mg/kg for amantadine, representing a 15.5-fold greater potency [1]. Critically, the ratio of side effect ED50 (ataxia, myorelaxation, stereotypy) to neuroprotective ED50 was highest for memantine among all tested compounds (MK-801, memantine, amantadine), indicating a superior therapeutic window [1]. MK-801, despite nanomolar potency (ED50 = 0.077 mg/kg), exhibited the lowest therapeutic ratio, confirming that high-affinity NMDA antagonism compromises safety margins [1].

neuroprotection excitotoxicity cholinergic neurons therapeutic index in vivo

Memantine Selectivity Profile: Negligible Off-Target Binding at 5-HT3 and Nicotinic Acetylcholine Receptors Relative to NMDA Receptor Potency

Memantine demonstrates low to negligible affinity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as for voltage-dependent Ca²⁺, Na⁺, or K⁺ channels [1]. Quantitatively, memantine blocks nicotinic acetylcholine receptors with only one-sixth to one-tenth the potency observed at NMDA receptors [1]. While memantine shows antagonistic effects at 5-HT3 receptors with potency similar to NMDA receptor antagonism, this represents the sole significant off-target interaction identified [1]. In contrast, amantadine exhibits additional dopaminergic effects at therapeutic doses, and ketamine interacts with opioid, monoaminergic, and cholinergic systems, introducing confounding variables in CNS research applications [2].

receptor selectivity off-target pharmacology 5-HT3 receptor nicotinic acetylcholine receptor CNS safety

Memantine Pharmacokinetics: Complete Oral Bioavailability and CYP450-Independent Elimination Enable Reproducible In Vivo Dosing

Memantine exhibits absolute oral bioavailability of approximately 100% (BDDCS Class 3: high solubility, low permeability), with peak plasma concentrations achieved within 3–7 hours and linear pharmacokinetics across the therapeutic dose range [1]. Critically, memantine metabolism does not significantly involve the hepatic CYP450 enzyme system, and approximately 48% of the administered dose is excreted unchanged in urine, with a terminal elimination half-life of 60–80 hours [2]. This contrasts with many CNS-active compounds that undergo extensive CYP450-mediated metabolism, introducing inter-individual variability and drug-drug interaction liabilities. Memantine's half-life supports once-daily dosing with predictable steady-state concentrations (70–150 ng/mL at 20 mg/day) [1].

pharmacokinetics bioavailability CYP450 renal elimination half-life

Validated Application Scenarios for Memantine Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research: Moderate-to-Severe Stage NMDA Receptor Modulation with Documented Clinical Efficacy

Memantine is FDA-approved for moderate-to-severe Alzheimer's disease and has demonstrated consistent, albeit modest, clinical benefit in this population [1]. Unlike cholinesterase inhibitors (donepezil, rivastigmine, galantamine) that target cholinergic deficits predominant in mild-to-moderate disease, memantine addresses glutamatergic excitotoxicity associated with later-stage neurodegeneration [2]. The 2024 meta-analysis by Chen et al. quantitatively confirmed memantine's efficacy in AD, and it ranked highest for neuropsychiatric symptom improvement (SUCRA: 80.8%) among evaluated therapies in network meta-analysis [3]. Ongoing clinical research includes biomarker-stratified trials (NCT03703856) investigating predictors of memantine sensitivity in Alzheimer's patients, underscoring continued scientific interest in understanding differential response [4]. For research procurement, memantine serves as the prototypical moderate-affinity uncompetitive NMDA antagonist with validated human safety and efficacy data in neurodegeneration.

Neuroprotection and Excitotoxicity Research: Optimized Therapeutic Index for In Vivo Studies

Based on the therapeutic index differentiation established in Section 3 (memantine TI = 2–4 vs MK-801 TI < 2 in MES model; memantine ED50 = 2.81 mg/kg vs amantadine ED50 = 43.5 mg/kg in nucleus basalis neuroprotection), memantine is the optimal uncompetitive NMDA antagonist for in vivo neuroprotection studies requiring sustained NMDA receptor blockade without motor impairment or behavioral disruption [1][2]. This application scenario is particularly relevant for research on ischemia-reperfusion injury, traumatic brain injury, chronic neurodegenerative conditions, and models of excitotoxic neuronal death where the narrow therapeutic window of higher-affinity antagonists (MK-801, phencyclidine) or lower-potency analogs (amantadine) limits experimental validity [1].

Electrophysiology and Receptor Pharmacology: Human NMDA Receptor Subtype Characterization

Memantine's well-characterized biophysical parameters at human NMDA receptors (IC50 = 0.79 ± 0.02 μM at GluN1/GluN2A; δ = 0.90 ± 0.09; double-exponential kinetics with partial untrapping) make it an essential reference compound for electrophysiological studies of NMDA receptor channel blockade [1]. Unlike ketamine (which shows reduced voltage-dependence at human receptors) and MK-801 (which produces essentially irreversible block), memantine's moderate affinity and strongly voltage-dependent, fast kinetics enable reversible, use-dependent antagonism that more closely mimics physiological modulation [1]. This profile is particularly valuable for patch-clamp studies investigating NMDA receptor biophysics, subunit-specific pharmacology, and the mechanistic basis of clinical tolerability among channel blockers.

CNS Safety Pharmacology and Toxicology Screening: Benchmark Low-Toxicity NMDA Antagonist Control

For safety pharmacology programs evaluating novel NMDA receptor modulators, memantine serves as the appropriate low-toxicity benchmark comparator due to its established clinical safety profile and quantitative selectivity advantages [1]. With negligible off-target binding at GABA, dopamine, adrenergic, and voltage-gated ion channels, and only modest activity at nicotinic acetylcholine receptors (1/6 to 1/10 of NMDA potency), memantine provides a cleaner pharmacological baseline than amantadine (dopaminergic effects) or ketamine (multi-receptor interactions) [1]. The predictable, CYP450-independent pharmacokinetics (100% oral bioavailability, 60–80 hour half-life) further enhance its utility as a reference standard in toxicokinetic and drug-drug interaction studies [2].

Technical Documentation Hub

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